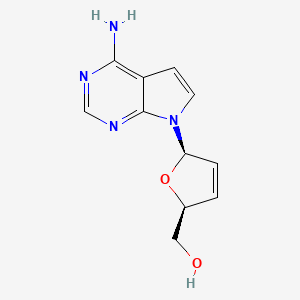
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol is a chemical compound with the molecular formula C8H16O4 It is known for its unique structure, which includes two dioxane rings and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
- 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
- 1,2,4,5-Tetraoxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol stands out due to its specific arrangement of dioxane rings and methyl groups, which confer unique chemical properties
Propriétés
Numéro CAS |
7471-99-0 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3 |
Clé InChI |
BRGBRQXOMWYCNF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(C(O1)O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



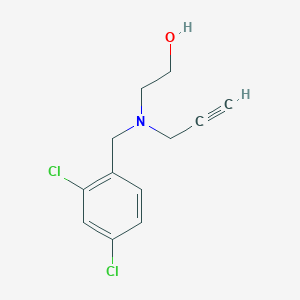
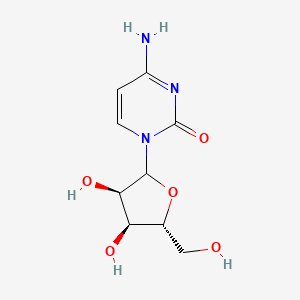
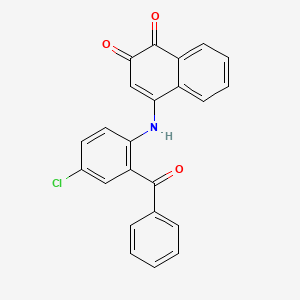

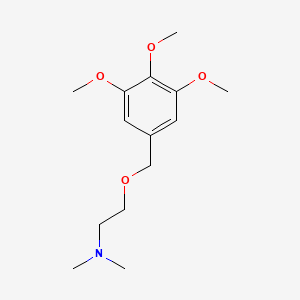
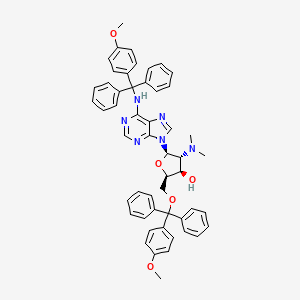
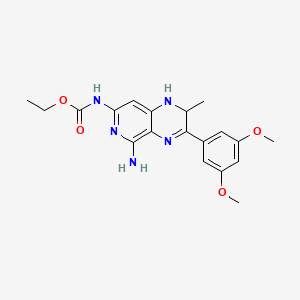
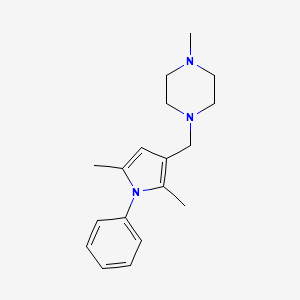
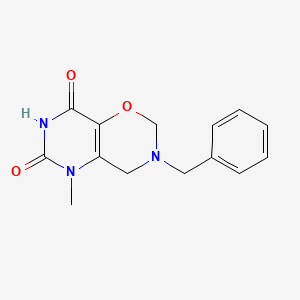
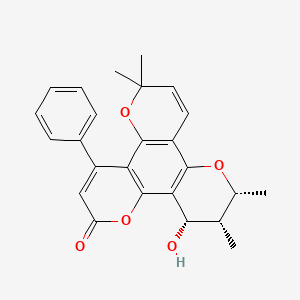
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

